Superior MDR Profile Over MMAE
Compound 11 demonstrates a significantly better MDR profile than the widely used auristatin payload MMAE. In cytotoxicity assays using the P-glycoprotein (MDR1) overexpressing cell line KB 8.5, Compound 11 retains potency with an IC50 of 17.7 nM, resulting in a resistance ratio (KB 8.5/KB) of 63 [1]. In contrast, MMAE is a known substrate for P-gp-MDR1, with an apparent efflux ratio of 44.5 in MDR1-transfected MDCK cell monolayers [2], indicating a higher susceptibility to drug efflux pumps [2].
| Evidence Dimension | Multidrug Resistance Profile (Cytotoxicity in MDR1+ vs. MDR1- cells) |
|---|---|
| Target Compound Data | IC50 (KB) = 0.28 nM; IC50 (KB 8.5) = 17.7 nM; Resistance Ratio = 63 |
| Comparator Or Baseline | MMAE: Apparent Efflux Ratio = 44.5 (in MDR1-transfected MDCK cells) |
| Quantified Difference | Compound 11 shows a 63-fold shift in potency, whereas MMAE's efflux ratio indicates high susceptibility to MDR1-mediated efflux. |
| Conditions | Human epidermoid carcinoma cell lines: parental KB (MDR1-) and P-glycoprotein (MDR1/ABCB1) expressing drug-resistant KB 8.5 (MDR1+) cells. |
Why This Matters
A superior MDR profile directly translates to a higher probability of overcoming drug resistance in solid tumors, a critical factor for ADC efficacy in the clinic.
- [1] Leverett CA, Sukuru SC, Vetelino BC, et al. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads. ACS Med Chem Lett. 2016;7(11):999-1004. doi:10.1021/acsmedchemlett.6b00274 View Source
- [2] Besson D, et al. MMAE is a substrate for P-gp-MDR1, as the apparent efflux ratio in MDR1 transfected MDCK cell monolayers was 44.5. Frontiers in Pharmacology. View Source
